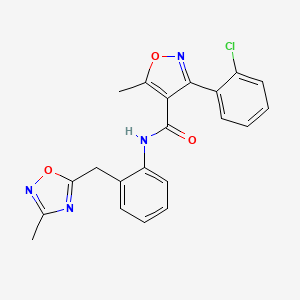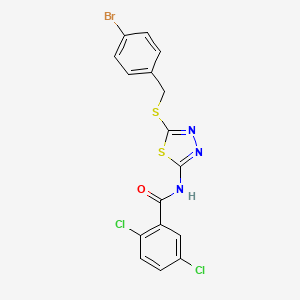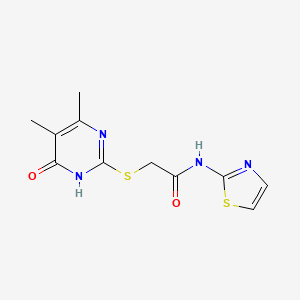
2-((4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(thiazol-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(thiazol-2-yl)acetamide, also known as DTAA, is a synthetic compound that has been widely used in scientific research. Its chemical structure consists of a pyrimidine ring, a thiazole ring, and an acetamide group. DTAA has shown promising results in various research studies, and its potential applications in the field of medicine and biotechnology are being explored.
Applications De Recherche Scientifique
Synthesis and Anticonvulsant Applications
A study explored the synthesis of (4,6-dimethylpyrimidin-2-yl)thio-N-acetamides derivatives to investigate their potential as anticonvulsants. The synthesis involved the interaction of thiourea with acetylacetone, followed by alkylation with α-chloroacetamides. Molecular docking indicated an affinity for anticonvulsant biotargets, with one compound showing notable activity in extending the latency period and reducing the duration and severity of seizures in a rat model, suggesting a potential application in anticonvulsant therapy (Severina et al., 2020).
Anticancer Activities
Another study focused on the synthesis of 2-(4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio)-N-(thiazol-2-yl) acetamide derivatives. These compounds were tested against a panel of 60 different human tumor cell lines, with certain derivatives showing significant anticancer activity, particularly against melanoma-type cell lines. This highlights the compound's potential in cancer research and therapy (Duran & Demirayak, 2012).
Cyclin-Dependent Kinase (CDK) Inhibition for Cancer Treatment
Investigations into 2-anilino-4-(thiazol-5-yl)pyrimidine derivatives identified them as potent inhibitors of cyclin-dependent kinase-2 (CDK2), a critical enzyme in cell cycle regulation. The synthesis and structure-guided design of these compounds, supported by X-ray crystallography, demonstrated their potential in anticancer therapy through the inhibition of CDK2 and CDK9, leading to antiproliferative and proapoptotic effects in cellular models (Wang et al., 2004).
Antimicrobial Applications
Several studies have synthesized and evaluated the antimicrobial properties of novel heterocycles incorporating the pyrimidinone moiety. These compounds demonstrated antimicrobial activity against a range of bacteria and fungi, suggesting their potential utility in developing new antimicrobial agents (Bondock et al., 2008). Another research synthesized 2-[[5-alkyl/aralkyl substituted-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamide derivatives and evaluated their antimicrobial and hemolytic activities, with some compounds showing promising results against selected microbial species and low cytotoxicity (Gul et al., 2017).
Propriétés
IUPAC Name |
2-[(4,5-dimethyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O2S2/c1-6-7(2)13-11(15-9(6)17)19-5-8(16)14-10-12-3-4-18-10/h3-4H,5H2,1-2H3,(H,12,14,16)(H,13,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWAMRKRKOIBHAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(NC1=O)SCC(=O)NC2=NC=CS2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

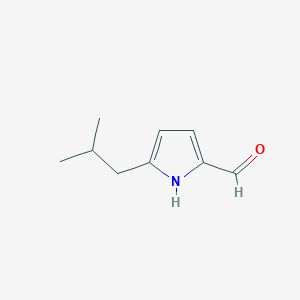
![N-(5-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2454773.png)
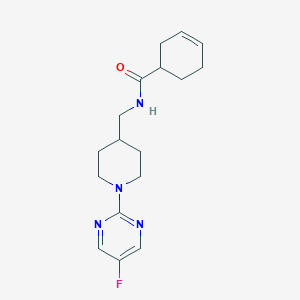
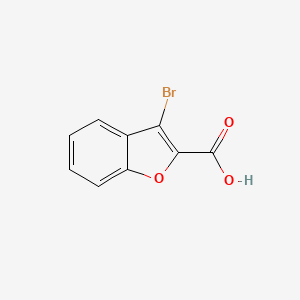

![3-Azabicyclo[3.2.1]octane-1-carboxylic acid hydrochloride](/img/structure/B2454780.png)
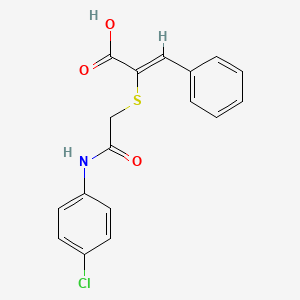


![Ethyl 2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetate](/img/structure/B2454789.png)
